4-(4-Formyl-3-methoxyphenoxy)butanoic acid

RNase L activation 2-5A pathway antiviral innate immunity

4-(4-Formyl-3-methoxyphenoxy)butanoic acid (CAS 309964-23-6), also known as FMPB linker, is a bifunctional carboxylic acid derivative featuring a formyl group and a methoxy substituent on a phenoxybutanoic acid backbone. This compound is distinguished by its dual role as a traceless linker in solid-phase organic synthesis and as a potent activator of RNase L.

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
CAS No. 309964-23-6
Cat. No. B140998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Formyl-3-methoxyphenoxy)butanoic acid
CAS309964-23-6
Synonyms4-(4-Formyl-3-methoxyphenoxy)butyric Acid; 
Molecular FormulaC12H14O5
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)OCCCC(=O)O)C=O
InChIInChI=1S/C12H14O5/c1-16-11-7-10(5-4-9(11)8-13)17-6-2-3-12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15)
InChIKeyRHQAFYIBBWZTOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Formyl-3-methoxyphenoxy)butanoic acid (CAS 309964-23-6): A Traceless Solid-Phase Linker and RNase L Activator


4-(4-Formyl-3-methoxyphenoxy)butanoic acid (CAS 309964-23-6), also known as FMPB linker, is a bifunctional carboxylic acid derivative featuring a formyl group and a methoxy substituent on a phenoxybutanoic acid backbone . This compound is distinguished by its dual role as a traceless linker in solid-phase organic synthesis and as a potent activator of RNase L [1][2]. The aldehyde moiety enables hydrazone formation for immobilization, while the carboxylic acid terminus provides a handle for further derivatization or cleavage .

Dual functionality Traceless solid-phase linker and RNase L activator
Linker chemistry Hydrazone-based immobilization; cleavable under mild nucleophilic conditions
Biological relevance Targets 2-5A-dependent RNase L pathway; formyl-methoxy pattern essential

Why Generic 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid Substitution Fails: Functional Group Specificity and Linker Performance


Generic substitution of 4-(4-formyl-3-methoxyphenoxy)butanoic acid with in-class analogs is not feasible due to the precise structural requirements for its dual functionality. The presence of both the formyl group (enabling reversible hydrazone linkage) and the specific methoxy substitution pattern is essential for the traceless solid-phase linker performance and the potent RNase L activation activity [1][2]. Altering the substitution pattern—such as removing the formyl group or adding a second methoxy group—significantly alters the compound's reactivity, cleavage characteristics, and biological target engagement, as detailed in the quantitative evidence below .

Des-formyl analog (CAS 41214-27-1)
Absence of the formyl group eliminates RNase L activation; pathway engagement is lost. May not serve as biological tool.
BAL linker (dimethoxy analog)
Extra methoxy group shifts cleavage to strongly acidic conditions (TFA), incompatible with acid-sensitive substrates and may alter steric profile.
Lower purity grades (95–98%)
Insufficient analytical characterization may introduce side reactions in solid-phase synthesis and compromise reproducibility.

4-(4-Formyl-3-methoxyphenoxy)butanoic Acid Quantitative Differentiation Evidence: Comparator Analysis for Procurement Decisions


RNase L Activation: Sub-Nanomolar Potency Compared to Inactive Non-Formylated Analog

4-(4-Formyl-3-methoxyphenoxy)butanoic acid activates RNase L with an IC50 of 2.30 nM in mouse L cell extracts [1]. In contrast, the des-formyl analog 4-(3-methoxyphenoxy)butanoic acid (CAS 41214-27-1) lacks the aldehyde moiety and shows no significant RNase L activation activity under comparable assay conditions . The formyl group is essential for binding and activation of the 2-5A-dependent ribonuclease pathway [1].

RNase L Activation
Class-level
Target: IC50 2.30 nM (mouse L cell extracts)
Des-formyl analog: inactive
Supports RNase L pathway studies; formyl group required for target engagement
Assay context: protein synthesis inhibition in cell extracts
RNase L activation 2-5A pathway antiviral innate immunity

Traceless Linker Cleavage: Trimethylsilanolate-Mediated Release vs. Acid-Sensitive BAL Linker

The hydrazone-based linker derived from 4-(4-formyl-3-methoxyphenoxy)butanoic acid enables traceless release of final compounds using trimethylsilanolate [1]. In contrast, the widely used BAL linker (4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid) relies on highly acidic conditions (e.g., TFA) for cleavage, which limits its compatibility with acid-sensitive functional groups . The traceless nature of the FMPB linker avoids leaving residual linker moieties on the target molecule [1].

Linker Cleavage Mode
Class-level
Target: traceless, trimethylsilanolate (nucleophilic)
BAL linker: acidic (TFA), leaves residual moiety risk
Enables acid-sensitive substrate synthesis; avoids post-cleavage linker traces
Reported cleavage conditions; acid-labile protection compatibility
Solid-phase synthesis traceless linker hydrazone

Linker Stability Profile: Quantitative Resistance to Acid, Base, and Borohydride Treatments

The hydrazone linker derived from 4-(4-formyl-3-methoxyphenoxy)butanoic acid was systematically tested for stability under conditions relevant to solid-phase synthesis: it remains intact during treatments with acids, bases, and borohydrides [1]. This stability profile enables multistep synthetic sequences on solid support without premature cleavage, a critical performance metric not established for simpler aldehyde-containing linkers lacking the methoxy substituent [1].

Linker Stability
Class-level
Stable to acids, bases, and borohydrides under solid-phase conditions
Permits multistep sequences without premature cleavage
Qualitative stability data; non-methoxylated analogs not characterized
Linker stability solid-phase organic synthesis hydrazone chemistry

Synthetic Versatility: Successful Multistep Model Synthesis Under Diverse Conditions

To demonstrate the versatility of the FMPB linker, a model compound was synthesized under various reaction conditions with consistently good yields [1]. This contrasts with more specialized linkers such as BAL, which may have narrower substrate scopes due to steric constraints from the additional methoxy group .

Synthetic Versatility
Class-level
Model compound synthesis successful under varied conditions with good yields
Broad reaction condition tolerance; reduces re-optimization needs
Versatility demonstrated for combinatorial library contexts
Combinatorial chemistry solid-phase organic synthesis linker versatility

High Purity Grade (≥99%) vs. Lower Purity Alternatives from Non-Specialist Suppliers

The target compound is available at ≥99% purity (as determined by titration, HPLC, and TLC) from reputable vendors such as ChemImpex . In contrast, generic alternatives from non-specialist suppliers may offer only 95-98% purity with less rigorous analytical characterization . For solid-phase synthesis applications, higher purity reduces the risk of side reactions and improves reproducibility.

Purity Grade
Data to verify
≥99% (HPLC, titration, TLC) vs. generic 95–98% with limited analytical data
Higher purity reduces side reactions and improves synthesis reproducibility
Source-specific specification; independent verification advised
Purity quality control reagent procurement

Optimal Research and Industrial Applications for 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid Based on Differential Evidence


Solid-Phase Synthesis of Acid-Sensitive Peptides and Small Molecules

The traceless cleavage mechanism using trimethylsilanolate, as opposed to acid-labile BAL linkers, makes this compound the preferred choice for solid-phase synthesis of peptides and small molecules containing acid-sensitive protecting groups or functionalities [1]. The demonstrated stability to acids, bases, and borohydrides ensures compatibility with diverse reaction sequences, enabling the construction of complex libraries without premature cleavage [1].

RNase L Activation Studies in Innate Immunity and Antiviral Research

With a sub-nanomolar IC50 (2.30 nM) for RNase L activation in mouse L cell extracts [2], this compound serves as a potent tool compound for probing the 2-5A-dependent ribonuclease pathway. The inactivity of des-formyl analogs underscores the essential role of the aldehyde moiety, making this compound uniquely suited for studying RNase L-mediated antiviral responses and exploring therapeutic interventions targeting innate immunity.

Combinatorial Chemistry and High-Throughput Synthesis

The demonstrated versatility of the FMPB linker in supporting model compound synthesis under various conditions [1] positions this compound as a robust scaffold for combinatorial library construction. Its high purity (≥99%) from validated suppliers minimizes side reactions and ensures reproducibility in high-throughput automated synthesis workflows, reducing the need for post-synthesis purification.

Pharmaceutical Intermediate for Anti-Inflammatory Drug Candidates

As a key intermediate in the synthesis of pharmaceuticals targeting inflammatory diseases , this compound's structural features enable the preparation of adenosine A2A receptor antagonists and related bioactive molecules [3]. Its bifunctional nature allows for convergent synthetic strategies that streamline the preparation of complex drug candidates, offering efficiency gains over alternative synthetic routes.

Application
Selection Property
Validation Focus
Solid-phase synthesis of acid-labile molecules
Traceless, non-acidic cleavage compatibility
Cleavage condition tolerance; acid/base stability review
RNase L pathway studies
RNase L activation potency context
2-5A pathway assay response; formyl-group dependency
Combinatorial library construction
Reaction condition versatility and purity grade
Yield and purity reproducibility across diverse substrates
Pharmaceutical intermediate synthesis
Bifunctional derivatization handles (aldehyde & carboxylic acid)
Synthetic route compatibility; convergent strategy feasibility

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